molecular formula C15H18N2O3 B4433865 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide

3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide

Cat. No. B4433865
M. Wt: 274.31 g/mol
InChI Key: VMOAVNUFISRSIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide, also known as A-438079, is a selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in various physiological processes, including inflammation, apoptosis, and nociception. A-438079 has been extensively studied for its potential applications in scientific research, particularly in the fields of neuroscience and immunology.

Mechanism of Action

3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide is a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is expressed on various cell types, including immune cells and neurons, and is involved in the regulation of various physiological processes. 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide binds to the P2X7 receptor and prevents the influx of calcium ions, which is required for the activation of downstream signaling pathways.
Biochemical and Physiological Effects
3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokine release, the reduction of microglial activation, and the modulation of immune cell function. 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide has also been shown to have analgesic effects in animal models of neuropathic pain, suggesting that the P2X7 receptor may be a potential target for pain management.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide in lab experiments is its selectivity for the P2X7 receptor, which allows for the specific modulation of this receptor without affecting other purinergic receptors. This selectivity also reduces the potential for off-target effects and improves the reproducibility of experimental results. However, one of the limitations of using 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.

Future Directions

There are several future directions for the use of 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide in scientific research. One potential application is in the development of immunomodulatory therapies for autoimmune and inflammatory diseases. Another potential application is in the study of the role of the P2X7 receptor in pain and nociception, which may lead to the development of novel analgesic drugs. Additionally, the use of 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide in combination with other pharmacological agents may provide insights into the complex signaling pathways involved in various physiological processes.

Scientific Research Applications

3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide has been widely used in scientific research to study the P2X7 receptor and its role in various physiological processes. In neuroscience, 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide has been used to investigate the involvement of the P2X7 receptor in microglial activation and neuroinflammation. Studies have shown that 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide can inhibit the release of pro-inflammatory cytokines and reduce the activation of microglia in response to various stimuli, including lipopolysaccharide and beta-amyloid.
In immunology, 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide has been used to study the role of the P2X7 receptor in the regulation of immune cell function. Studies have shown that 3-ethyl-N-(4-methoxybenzyl)-5-methyl-4-isoxazolecarboxamide can inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines, suggesting that the P2X7 receptor may be a potential target for immunomodulatory therapies.

properties

IUPAC Name

3-ethyl-N-[(4-methoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-4-13-14(10(2)20-17-13)15(18)16-9-11-5-7-12(19-3)8-6-11/h5-8H,4,9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMOAVNUFISRSIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NOC(=C1C(=O)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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